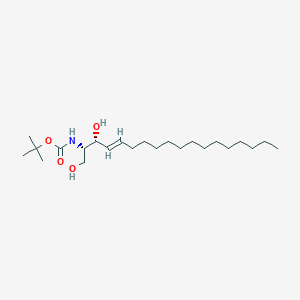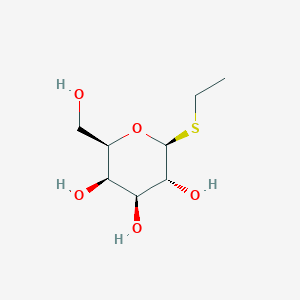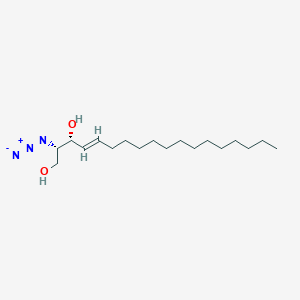
2-Azido-4-octadecen-1,3-diol
Descripción general
Descripción
Azido compounds play a crucial role in organic synthesis and have diverse applications due to their reactivity and versatility. They are fundamental in click chemistry reactions, notably the Huisgen cycloaddition, and serve as precursors for amines, amides, and other nitrogen-containing functional groups. The compound "2-Azido-4-octadecen-1,3-diol" falls within this class, suggesting its significance in synthetic organic chemistry and potential utility in producing various bioactive molecules or materials.
Synthesis Analysis
The synthesis of azido compounds, including structures similar to "2-Azido-4-octadecen-1,3-diol," can be achieved through diverse synthetic routes. One prominent method is the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, producing 1,4-substituted [1,2,3]-triazoles (Tornøe, Christensen, & Meldal, 2002). This method demonstrates the versatility and efficiency of incorporating azido groups into complex molecules under mild conditions.
Molecular Structure Analysis
Azido groups significantly influence the molecular structure and stereochemistry of compounds. The X-ray crystal structure analysis provides detailed information on the geometry and conformation of azido-containing molecules, offering insights into their reactivity and interaction potential (Goher & Mak, 1984). Understanding these structural aspects is essential for designing and synthesizing compounds with desired properties and activities.
Aplicaciones Científicas De Investigación
Glycosphingolipids Synthesis : 2-Azido-4-octadecen-1,3-diol serves as a glycosyl donor in the synthesis of glycosphingolipids, which are essential components of cell membranes and have roles in cell recognition and signaling processes (Toepfer & Schmidt, 1990).
Synthesis of Aminocyclitols : This compound is a key component in synthesizing various eight-membered ring aminocyclitols, such as 2-Amino-4-chlorocyclooctanediol (Karavaizoglu & Salamci, 2020).
Disialoganglioside GD1 Alpha Synthesis : It is used in synthesizing disialoganglioside GD1 alpha and its positional isomer, crucial for understanding cellular interactions and signal transduction (Prabhanjan, Aoyama, Kiso, & Hasegawa, 1992).
Triazole Fatty Acid Derivatives : As a novel triazole fatty acid derivative, it is synthesized from activated acetylenic fatty acid esters, expanding the range of fatty acid derivatives for potential applications in chemistry and biology (Jie, Pasha, & Alam, 1998).
Biological Applications : The compound's decomposition with high quantum yields suggests its use in binding phospholipids to membrane proteins, which is significant for studying membrane dynamics and protein-lipid interactions (McGarvey, Holden, & Tchir, 1992).
Peptide Modification : It is also used in the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase to produce 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
(E,2S,3R)-2-azidooctadec-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(23)17(16-22)20-21-19/h14-15,17-18,22-23H,2-13,16H2,1H3/b15-14+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVDQFHDYWVTA-KRWOKUGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-4-octadecen-1,3-diol | |
CAS RN |
103348-49-8 | |
| Record name | 2-Azidosphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103348498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




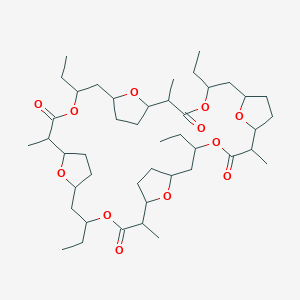
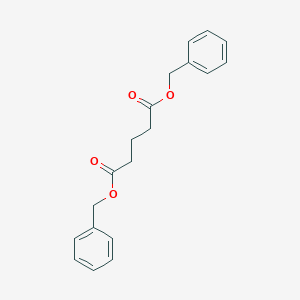

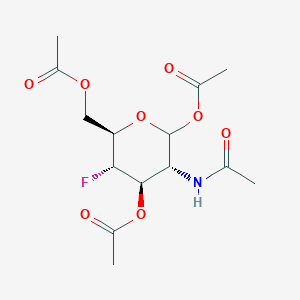
![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)
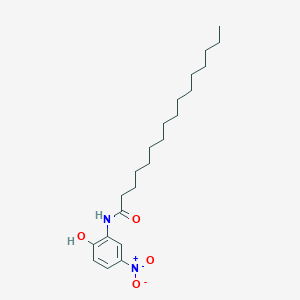

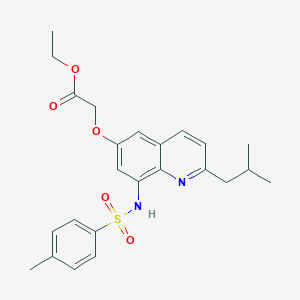
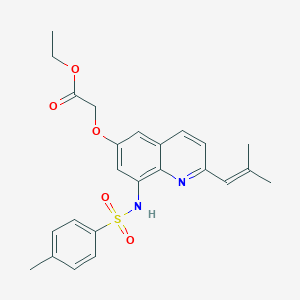
![ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate](/img/structure/B16001.png)

